molecular formula C13H11NO3 B6340717 2-Methoxy-5-phenylpyridine-3-carboxylic acid CAS No. 1214389-83-9

2-Methoxy-5-phenylpyridine-3-carboxylic acid

Cat. No.: B6340717
CAS No.: 1214389-83-9
M. Wt: 229.23 g/mol
InChI Key: WCGJCEWLVWUIRX-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenylpyridine-3-carboxylic acid is a functionalized pyridine derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery. This compound features a carboxylic acid moiety and a methoxy-substituted pyridine core, making it a valuable precursor for the synthesis of more complex molecules through reactions such as amidation and esterification . Pyridine-3-carboxylic acid derivatives, or nicotinic acid derivatives, are recognized for their significant pharmacological potential . Research on closely related structures has demonstrated their utility as key scaffolds in developing dual-acting anti-inflammatory and anti-hyperglycemic agents . These compounds can act as inhibitors for enzymes like α-amylase, a key target in managing type 2 diabetes, and have shown activity in anti-inflammatory assays such as the human RBC hemolysis test . Furthermore, similar pyridine-carboxylic acid structures are investigated as selective antagonists for adenosine receptors, which are relevant targets for developing anti-inflammatory and anti-ischemic therapies . The structural motifs present in this compound are also found in antimicrobial agents, where they can interact with bacterial enzymes like DNA gyrase . Researchers can employ this compound as a core structure to design and synthesize novel pharmacophores. Its value lies in its ability to be readily functionalized, enabling the exploration of structure-activity relationships (SAR) and the creation of libraries of compounds for biological screening . Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-phenylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGJCEWLVWUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673504
Record name 2-Methoxy-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214389-83-9
Record name 2-Methoxy-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-5-phenylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with phenylboronic acid in the presence of a palladium catalyst to form 2-methoxy-5-phenylpyridine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Methoxy-5-phenylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant anticancer properties. A study highlighted the synthesis of pyrazolo[3,4-b]quinolinones using 2-Methoxy-5-phenylpyridine-3-carboxylic acid as a catalyst. These compounds demonstrated efficacy as GSK3 inhibitors and exhibited antiproliferative activity against various cancer cell lines .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyridine derivatives. Compounds similar to this compound have been investigated for their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Catalysis

Multicomponent Reactions (MCRs)
The compound has been effectively utilized as a catalyst in multicomponent reactions, particularly in the synthesis of heterocyclic compounds. Research demonstrated that this compound can facilitate rapid reactions with high yields, showcasing its potential as a green catalyst .

Reaction Type Catalyst Used Yield (%) Time (min)
Pyrazolo[3,4-b]quinolinonesThis compound985
N-Arylation of hydrazidesThis compound + Cu(I)HighVariable

Material Science

Synthesis of Functional Materials
The compound's unique structure allows it to be used in the synthesis of functional materials, including coordination polymers and fluorescent materials. Recent studies have reported the synthesis of coordination polymers involving this compound that exhibit magnetic and luminescent properties . These materials have potential applications in sensors and electronic devices.

Environmental Applications

Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles due to its effectiveness as a catalyst without the need for metal salts or complexes. This characteristic reduces environmental impact while maintaining high catalytic efficiency .

Case Study 1: Synthesis of Pyrazolo[3,4-b]quinolinones

A study conducted by researchers at the Royal Society of Chemistry demonstrated that using this compound as a catalyst significantly enhanced the reaction rate and yield in synthesizing pyrazolo[3,4-b]quinolinones. The optimal conditions were found to be at 60°C with a yield exceeding 98% within five minutes .

Case Study 2: Coordination Polymers

In another study focusing on material science, researchers synthesized coordination polymers using this compound. These polymers displayed unique magnetic properties and were characterized using X-ray diffraction techniques .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Effects References
2-Methoxy-5-phenylpyridine-3-carboxylic acid 2-OCH₃, 5-Ph ~245.25* Moderate acidity (electron-donating OCH₃ reduces COOH acidity); balanced solubility Inferred
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 2-COOCH₃, 3-Cl, 5-CF₃ 269.66 High lipophilicity (CF₃, Cl); ester group may reduce bioavailability
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid 4-Oxo, 5-(3-CF₃Ph), 1-CH₃ ~325.28* Oxo group enhances hydrogen bonding; trifluoromethyl increases metabolic stability
5-hydroxy-6-methylpyridine-3-carboxylic acid 5-OH, 6-CH₃ 153.14 High polarity (OH); lower logP compared to methoxy analogs
2-Chloro-5-(5-chloro-2-methoxyphenyl)-3-pyridinecarboxylic acid 2-Cl, 5-(5-Cl-2-OCH₃Ph) ~302.59* Dual Cl substituents increase electronegativity; potential for halogen bonding
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 2,6-Cl, 4-CH₃, 5-F 238.02 Steric hindrance (CH₃, Cl); fluorine enhances bioavailability

*Calculated based on molecular formula.

Biological Activity

2-Methoxy-5-phenylpyridine-3-carboxylic acid (also known as 2-methoxy-5-phenylnicotinic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}NO3_{3}
  • Molecular Weight : 229.23 g/mol
  • Functional Groups : Methoxy group, phenyl group, carboxylic acid

The structure of this compound plays a crucial role in its biological activity due to the presence of these functional groups, which influence its interaction with biological targets.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

  • Condensation Reactions : Involving ethoxycarbonyl methoxyphenylacetate and nicotinamide, followed by hydrolysis.
  • Refluxing Techniques : Utilizing different solvents and reagents to enhance yield and purity.

These synthetic approaches allow flexibility in obtaining the compound and its derivatives for further studies.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. Its structural similarity to other anti-inflammatory agents suggests it may modulate pathways involved in inflammation, although specific mechanisms are still under investigation.

2. Anticancer Properties

Studies have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), DU145 (prostate), MBA-MB-231 (breast).
  • IC50_{50} Values : Some derivatives showed IC50_{50} values less than 5 µM, indicating potent antiproliferative effects .
CompoundCell LineIC50_{50} (µM)
5dHepG21.53
5hDU1451.38
5iMBA-MB-2311.38

3. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Preliminary findings suggest that this compound may interact with nAChRs, which are crucial for neurotransmission in the central nervous system. The nature of this interaction could have implications for neuropharmacology.

Case Studies

Several studies have focused on the biological activity of related compounds, shedding light on potential applications:

  • A study highlighted the cytotoxic effects of various pyridine derivatives, including those structurally similar to this compound, against multiple cancer cell lines .
  • Another investigation into the anti-inflammatory properties of related compounds indicated a potential mechanism involving the modulation of inflammatory cytokines .

Q & A

Q. Advanced Research Focus

  • Thermogravimetric analysis (TGA) : Quantifies dehydration or decomposition events under controlled heating .
  • Powder X-ray diffraction (PXRD) : Identifies polymorphic forms; storage at 2–8°C is recommended to prevent phase transitions .
  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity, critical for formulation stability in drug development .

How can researchers mitigate low yields in large-scale synthesis of this compound?

Q. Advanced Research Focus

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) compared to batch methods .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in decarboxylation or coupling steps .
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically to maximize yield .

What role does this compound play in enzyme inhibition studies?

Basic Research Focus
The compound’s carboxylic acid moiety facilitates interactions with enzymatic active sites:

  • Kinetic assays : Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays) .
  • Crystallography : Co-crystallization with target enzymes (e.g., kinases) reveals binding modes and guides analog design .

How do solvent polarity and pH affect the solubility and reactivity of this compound?

Q. Advanced Research Focus

  • pH-dependent solubility : The carboxylic acid group confers poor solubility in neutral/basic conditions (logP ~1.5), requiring DMSO or methanol for dissolution .
  • Reactivity in protic solvents : Methanol promotes esterification side reactions, while aprotic solvents (e.g., THF) favor nucleophilic substitutions .

What computational tools predict the environmental fate and toxicity of this compound?

Q. Advanced Research Focus

  • QSAR models : Predict biodegradability and ecotoxicity using software like EPI Suite .
  • Molecular docking : Simulate interactions with ecological receptors (e.g., soil microbiota proteins) to assess bioaccumulation risks .

How can researchers validate the absence of genotoxic impurities in this compound batches?

Q. Advanced Research Focus

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
  • LC-MS/MS : Detect trace impurities (e.g., aryl amines) at ppm levels .

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